3,3'-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
“3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a methoxyphenyl group linked to a bis-pyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone rings: This could be achieved through a condensation reaction involving appropriate starting materials such as ethyl acetoacetate and an amine derivative.
Introduction of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Coupling of the two pyridinone units: This could be done using a methylene bridge, possibly through a reaction with formaldehyde or a similar reagent under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the process would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form quinone derivatives.
Reduction: Reduction reactions could potentially convert ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the pyridinone units.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, it might be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action for any biological activity of “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((4-hydroxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Uniqueness
The presence of the methoxy group in “3,3’-((4-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-25-14(3)12-18(27)21(23(25)29)20(16-8-10-17(31-5)11-9-16)22-19(28)13-15(4)26(7-2)24(22)30/h8-13,20,27-28H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPCCZHQEBIKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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